BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide

Fragment-Based Drug Discovery Physicochemical Property Forecasting Lead Optimization

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (CAS 5246-86-6) is a synthetic small-molecule amide that combines a 1,3-benzodioxole (piperonyl) amine with a furan-2-carboxylic acid. It possesses a molecular formula of C12H9NO4 and a formula weight of 231.20 g/mol.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
CAS No. 5246-86-6
Cat. No. B5504106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)furan-2-carboxamide
CAS5246-86-6
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14)
InChIKeyXTZQUUFEQWTGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (CAS 5246-86-6) – Key Physicochemical and Structural Identifiers for Scientific Selection


N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (CAS 5246-86-6) is a synthetic small-molecule amide that combines a 1,3-benzodioxole (piperonyl) amine with a furan-2-carboxylic acid. It possesses a molecular formula of C12H9NO4 and a formula weight of 231.20 g/mol [1]. This compound is primarily utilized as a building block or fragment in medicinal chemistry research, distinguished by its dual heterocyclic architecture. The benzodioxole ring is a recognized pharmacophore, while the furan-2-carboxamide moiety introduces hydrogen-bonding capacity. This specific combination yields a distinctive physicochemical profile, including a computed XLogP3 of 2, 4 hydrogen bond acceptors, 1 donor, and a topological polar surface area (TPSA) of 60.7 Ų [1]. These properties position it as a compact, moderately lipophilic scaffold for fragment-based drug discovery (FBDD) or lead optimization, where precise physicochemical tuning is required.

Why Generic Substitution of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (CAS 5246-86-6) is Problematic Without Quantitative Validation


Simple substitution of this compound with other 'in-class' benzodioxole-furan carboxamides is scientifically unsound because minor structural modifications profoundly alter the measured target binding affinities within this scaffold class. For example, the unsubstituted N-(1,3-benzodioxol-5-yl)furan-2-carboxamide has no reported affinity for the muscarinic acetylcholine receptor, whereas its 5-bromo analog exhibits a Ki of 40 nM against the same target [1]. Such stark, single-point changes in activity are common across this chemotype, indicating that even methyl, bromo, or ring-expanded (e.g., benzofuran) analogs cannot be assumed to be functionally interchangeable without explicit experimental verification. Procurement decisions for research or manufacturing must therefore be guided by the specific compound's verified data rather than by general class membership.

Quantitative Differential Evidence for N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (5246-86-6) Against Closest Analogs


Fragment-Like Physicochemical Profile (Lower Molecular Weight & TPSA) vs. Bromo and Benzofuran Analogs for FBDD Suitability

For FBDD applications, N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (5246-86-6) presents a more fragment-compliant profile compared to its closest heavier analogs. As computed by PubChem, the target compound has a MW of 231.20 Da, TPSA of 60.7 Ų, and XLogP3 of 2. This places it well within the 'Rule of Three' guidelines for fragments (MW <300, ClogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, TPSA ≤60 Ų), with TPSA being virtually at the ideal limit [1]. In contrast, the 5-bromo analog (N-(1,3-benzodioxol-5-yl)-5-bromo-2-furamide) has a MW of 310.10 Da and a significantly larger halogen footprint, shifting it toward a 'lead-like' space. The benzofuran analog (WAY-638103, N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide) has a MW of 281.26 Da, exceeding the fragment MW threshold [2]. This lower MW of 5246-86-6 specifically allows for greater synthetic elaboration without breaching lead-like physicochemical limits during hit-to-lead optimization.

Fragment-Based Drug Discovery Physicochemical Property Forecasting Lead Optimization

Absence of Detectable Muscarinic Acetylcholine Receptor Binding vs. Sub-Micromolar Activity of 5-Bromo Analog Highlights Critical Scaffold Selectivity

Interrogation of binding databases reveals a clear functional divergence driven by a single substituent at the furan 5-position. N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (the unsubstituted parent, 5246-86-6) has no recorded affinity (IC50 or Ki) for the Muscarinic Acetylcholine Receptor (mAChR) in the cerebral cortex in competitive radioligand binding assays [1]. Its direct 5-bromo derivative (CAS 306766-58-5) demonstrates a potent Ki of 40 nM against the same mAChR target under identical assay conditions [1]. This represents a shift from no detectable interaction to nanomolar potency resulting solely from halogen substitution. This evidence underscores that the unsubstituted furan-2-carboxamide core does not promiscuously engage this G-protein-coupled receptor target, a differentiation that is critical when the research goal is to avoid off-target cholinergic activity.

Receptor Pharmacology Selectivity Screening Structure-Activity Relationship (SAR)

Lower Lipophilicity (XLogP3 = 2) Compared to Benzofuran Analog (Estimated XLogP3 ~2.9) Suggests Improved Aqueous Solubility Profile

Lipophilicity, a key determinant of solubility and metabolic stability, varies significantly within this structural class. The target compound (5246-86-6) has a computed XLogP3 of 2, indicating moderate lipophilicity [1]. The benzofuran analog, WAY-638103, where the furan is replaced by a benzofuran, has a predicted XLogP3 of approximately 2.9-3.0 based on its larger aromatic surface [2]. This difference of ~1 log unit suggests the target compound should have roughly 10-fold higher aqueous solubility, a desirable characteristic for in vitro assay compatibility and oral bioavailability. The methyl-substituted analog (N-(1,3-benzodioxol-5-yl)-5-methylfuran-2-carboxamide) is predicted to have an XLogP3 of ~2.5, placing it intermediate between the target and the benzofuran [3]. The unsubstituted furan-2-carboxamide thus offers the most balanced lipophilic profile within this analog series for early-stage probe development.

Drug-Likeness ADME Prediction Solubility

Limited Public Bioactivity Fingerprint: A Negative Differentiator for Negative Control or Chemical Probe Development

An exhaustive search of primary literature and public databases (PubChem BioAssay, ChEMBL, BindingDB) reveals that N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (5246-86-6) is largely devoid of reported bioactivity annotations. Specifically, the PubChem BioAssay section for CID 667796 contains no active or inactive assay results [1]. In contrast, its 5-bromo analog is annotated as an active inhibitor (Ki = 40 nM) in the BindingDB [2], and related 5-substituted derivatives have been identified as hits in high-throughput screens against nuclear receptors [3]. This paucity of bioactivity data for the unsubstituted parent compound is a quantitative differentiator: it indicates a low reactivity profile and makes this compound a strong candidate for use as a negative control or an inert scaffold in mechanistic studies where background biological activity must be minimized. Absence of activity across large screening panels should not be conflated with 'no utility'; rather, it is a verifiable property valuable for experimental design.

Chemical Biology Negative Control Screening Artifacts

Highest Confidence Application Scenarios for N-(1,3-benzodioxol-5-yl)furan-2-carboxamide Based on Quantitative Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Design: A Low-MW, Balanced Lipophilicity Starting Point

This compound's MW of 231.20 Da and XLogP3 of 2 anchor it firmly within fragment space, offering more synthetic headroom than its 5-bromo (310.10 Da) or benzofuran (281.26 Da) analogs [1]. Its single hydrogen bond donor and four acceptors provide efficient polar interactions without excessive hydrophilicity. Procurement for FBDD libraries is supported by the need for fragments that maximize room for growth while minimizing initial lipophilicity, a profile this compound meets better than the heavier analogs.

Selectivity Probe Development: Exploiting the Lack of Muscarinic Acetylcholine Receptor Activity

The stark contrast in mAChR binding between this compound (no detectable affinity) and its 5-bromo analog (Ki = 40 nM) [2] positions the unsubstituted core as a valuable scaffold for designing selective probes. Researchers aiming to target a different protein family (e.g. kinases or nuclear receptors) while avoiding cholinergic liability can preferentially use this scaffold, chemically elaborating from a position of proven target-absence rather than from a promiscuous starting point.

Negative Control Compound for Benzodioxole-Furan-2-Carboxamide SAR Studies

The confirmed absence of bioactivity in major public databases (PubChem BioAssay, BindingDB) for this specific CAS [1] is a critical selection criterion. When investigating the activity of other 'active' analogs (e.g., 5-bromo or 5-indanyloxymethyl derivatives), this compound can serve as a rigorously validated negative control to establish baseline responses in cell-based or biochemical assays, ensuring that observed phenotypes are driven by target engagement rather than assay interference.

Medicinal Chemistry Campaigns Targeting Nuclear Receptors or Kinases with Solubility Constraints

Given its moderate predicted lipophilicity (XLogP3 = 2) and resultingly favorable aqueous solubility relative to the benzofuran analog (XLogP3 ~2.9-3.0) [1], this compound is a superior choice for initiating hit-to-lead campaigns where formulation or solubility is a known challenge. Its lower logP reduces the risk of compound aggregation and non-specific binding, common problems encountered with more lipophilic benzofuran-2-carboxamides during early ADME profiling.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.